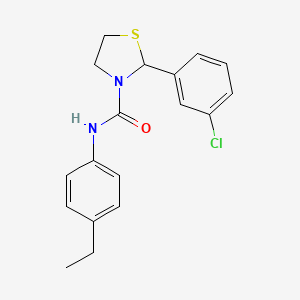
2-(3-chlorophenyl)-N-(4-ethylphenyl)-1,3-thiazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of thiazolidine derivatives and exhibits interesting biological properties.
2-(3-chlorophenyl)-N-(4-ethylphenyl)-1,3-thiazolidine-3-carboxamide: , also known by its systematic name 1-(3-chlorophenyl)-3-(4-ethylphenyl)urea , is a chemical compound with the molecular formula C₁₅H₁₅ClN₂O and a molecular weight of approximately 274.75 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction of 3-chloroaniline with 4-ethylbenzoyl chloride in the presence of a base (such as triethylamine ) to form the desired product .
Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The primary product is the structure.
Scientific Research Applications
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Investigations into its potential as an antitumor or antimicrobial agent are ongoing.
Industry: Its applications in industry are still emerging.
Mechanism of Action
- The exact mechanism remains to be fully elucidated. it likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other thiazolidine derivatives, such as , can be compared.
Uniqueness: Its combination of chlorophenyl and ethylphenyl substituents sets it apart.
Properties
Molecular Formula |
C18H19ClN2OS |
|---|---|
Molecular Weight |
346.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-(4-ethylphenyl)-1,3-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C18H19ClN2OS/c1-2-13-6-8-16(9-7-13)20-18(22)21-10-11-23-17(21)14-4-3-5-15(19)12-14/h3-9,12,17H,2,10-11H2,1H3,(H,20,22) |
InChI Key |
YFACMFPQUWIPGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCSC2C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















